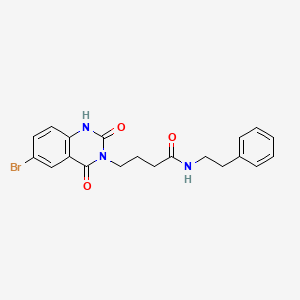

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a compound of interest within the scientific community due to its diverse structural features and potential applications. This compound is characterized by its brominated quinazoline core and phenethyl substituent, which together confer unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multi-step organic synthesis:

Synthesis of Quinazoline Core: : The starting material, 6-bromo-2,4-dioxoquinazoline, can be synthesized from the cyclization of a bromoaniline derivative with an appropriate diacid or ester.

Formation of Amide Linkage: : The phenethylbutanamide moiety is introduced by amidation, where the phenethylamine is coupled with the quinazoline carboxylic acid under peptide coupling conditions such as EDCI/HOBt or DCC/DMAP.

Purification: : The crude product can be purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial-scale production may involve continuous flow chemistry to optimize reaction efficiency and yield. Additionally, employing solid-phase synthesis can be advantageous for scalability and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various reactions:

Oxidation: : The compound can be oxidized, affecting the quinazoline core or the phenethyl side chain.

Reduction: : Specific conditions may reduce the quinazoline core to a tetrahydroquinazoline derivative.

Substitution: : The bromine atom offers a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : PCC or KMnO4 under mild conditions.

Reduction: : NaBH4 or catalytic hydrogenation.

Substitution: : Nucleophiles like amines or thiols can replace bromine under mild heating.

Major Products Formed

Oxidation and reduction products vary depending on the reaction conditions, yielding different quinazoline derivatives. Substitution typically results in diversely functionalized quinazoline compounds.

Aplicaciones Científicas De Investigación

Chemistry

Used as an intermediate in the synthesis of complex organic molecules.

Biology

Investigated for its potential as an enzyme inhibitor due to the quinazoline moiety.

Medicine

Industry

Utilized in the production of high-value chemicals and materials with specific properties.

Mecanismo De Acción

Mechanism

The compound exerts its effects by interacting with specific enzymes or receptors, potentially inhibiting their activity. The bromine and amide functionalities contribute to binding affinity and specificity.

Molecular Targets and Pathways

Inhibitory activity on enzymes such as kinases or microbial enzymes has been observed, impacting cellular pathways involved in growth and proliferation.

Comparación Con Compuestos Similares

Comparison

6-bromo-2,4-dioxoquinazoline: : The base compound lacks the phenethylbutanamide moiety, resulting in different biological activity.

N-phenethylbutanamide: : Without the quinazoline core, this compound shows reduced potency in enzyme inhibition.

Similar Compounds

6-bromoquinazoline

4-dioxoquinazoline derivatives

Phenethylbutanamide derivatives

This compound epitomizes how combining distinct molecular fragments can lead to innovative solutions in diverse scientific fields.

Actividad Biológica

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O5, with a molecular weight of approximately 464.7 g/mol. The structure features a bromine atom at position 6 of the quinazoline ring and a butanamide side chain attached to the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C22H24BrN3O5 |

| Molecular Weight | 464.7 g/mol |

| CAS Number | 19262-68-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The quinazoline moiety is known to inhibit various kinases that are pivotal in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anti-Cancer Activity

Research indicates that compounds with similar structural features exhibit significant anti-cancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:

A study published in PubMed explored the synthesis and biological evaluation of various quinazoline derivatives, demonstrating that modifications at specific positions can enhance anti-cancer efficacy. The tested derivatives showed IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity .

Anti-Inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings:

In vitro studies have shown that compounds similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include:

- Formation of Quinazoline Core: Cyclization reaction using dehydrating agents.

- Bromination: Introduction of the bromine substituent.

- Amide Formation: Reaction with phenethylamine to form the final product.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Propiedades

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQODQVDHJUEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.